2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile
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Overview
Description
2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile is an organic compound with the molecular formula C8H2ClF4N It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile typically involves the introduction of chloro, fluoro, and trifluoromethyl groups onto a benzonitrile core. One common method involves the reaction of 2-chloro-3-fluoro-6-trifluoromethylbenzaldehyde with a suitable nitrile source under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial in determining the outcome of the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups can influence its reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but lacks the chloro group.
2-Chloro-6-(trifluoromethyl)benzonitrile: Similar but lacks the fluoro group.
3-Fluoro-6-(trifluoromethyl)benzonitrile: Similar but lacks the chloro group.
Uniqueness
2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
186517-12-4 |
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Molecular Formula |
C8H2ClF4N |
Molecular Weight |
223.55 g/mol |
IUPAC Name |
2-chloro-3-fluoro-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2ClF4N/c9-7-4(3-14)5(8(11,12)13)1-2-6(7)10/h1-2H |
InChI Key |
XVKMGUIOTKAHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)Cl)F |
Origin of Product |
United States |
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